REACTION_CXSMILES
|
C(OC([N:8]1[CH2:14][CH:13]([CH3:15])[C:12](=[O:16])[NH:11][CH2:10][CH2:9]1)=O)(C)(C)C.[ClH:17]>>[ClH:17].[CH3:15][CH:13]1[CH2:14][NH:8][CH2:9][CH2:10][NH:11][C:12]1=[O:16] |f:2.3|
|
Name
|
|
Quantity
|
42 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCNC(C(C1)C)=O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
volatile material was removed by distillation
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.CC1C(NCCNC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29 mg | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |